molecular formula C11H13BrO3 B8619818 6-Bromo-2-methyl-3-(propan-2-yloxy)benzoic acid

6-Bromo-2-methyl-3-(propan-2-yloxy)benzoic acid

Cat. No.: B8619818
M. Wt: 273.12 g/mol
InChI Key: FNCMUNXOGVZDMM-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-(propan-2-yloxy)benzoic acid is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

6-bromo-2-methyl-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13BrO3/c1-6(2)15-9-5-4-8(12)10(7(9)3)11(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

FNCMUNXOGVZDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Br)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-(propan-2-yloxy)benzoic acid (Cpd NN, 1.08 g, 5.56 mmol) in AcOH (5 mL) was added Br2 (888 mg, 5.56 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under vacuum to give an oil. The crude oil was dissolved in MeOH (20 mL) then H2SO4 was added and the resulting mixture was heated at 65° C. for 2 hours. The reaction mixture was concentrated under vacuum and the residue dissolved in EtOAc. The organic layer was washed with water and brine, dried with Na2SO4, and concentrated under vacuum to give 6-bromo-2-methyl-3-(propan-2-yloxy)benzoic acid (Cpd OO, 1.3 g, 86%) as an oil which solidified to a tan solid upon standing.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
888 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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